Product packaging for Deshydroxypropyl Silodosin(Cat. No.:)

Deshydroxypropyl Silodosin

Cat. No.: B1151543
M. Wt: 437.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deshydroxypropyl Silodosin is a characterized chemical compound used as a reference standard in the research and development of the active pharmaceutical ingredient (API) Silodosin . As a metabolite or impurity of Silodosin, it plays a critical role in analytical method development, method validation, and quality control (QC) applications during the synthesis and formulation stages of drug development . Silodosin is a selective alpha-1A adrenergic receptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH) . Its mechanism of action involves blocking alpha-1A adrenoreceptors in the prostate, bladder, and urethra, leading to the relaxation of smooth muscles and improved urine flow . Researchers utilize this compound as a traceable standard to ensure the identity, potency, purity, and quality of Silodosin APIs and finished drug products, helping to monitor and control impurities in compliance with regulatory guidelines such as those from the USP and EP . This compound is offered for analytical purposes and is strictly for Research Use Only; it is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₂₂H₂₆F₃N₃O₃

Molecular Weight

437.46

Synonyms

(R)-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide

Origin of Product

United States

The Chemical Identity of Deshydroxypropyl Silodosin

Deshydroxypropyl Silodosin (B1681671) is chemically defined by the IUPAC name (R)-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide. veeprho.com A comparison of this structure with that of the parent drug, Silodosin—1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide—reveals the key difference: the absence of the hydroxyl group on the propyl chain attached to the indoline (B122111) ring. googleapis.com

Chemical suppliers list Deshydroxypropyl Silodosin as a reference standard, which is used in analytical chemistry to confirm the identity and purity of a substance. pnrjournal.comsynzeal.comveeprho.com Its presence in Silodosin drug substance would be considered an impurity, a substance that is not the active pharmaceutical ingredient or an excipient. The control of such impurities is a critical aspect of pharmaceutical manufacturing and is regulated by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). veeprho.com

Biotransformation of Silodosin and Its True Metabolites

While Deshydroxypropyl Silodosin (B1681671) is not a documented metabolite, the biotransformation of Silodosin is well-characterized in scientific literature. The metabolism of Silodosin primarily occurs through glucuronidation, alcohol and aldehyde dehydrogenase pathways, and to a lesser extent, through cytochrome P450 (CYP) 3A4 oxidative pathways. chemicalbook.com

Two major metabolites have been identified in human plasma: fda.gov

Silodosin glucuronide (KMD-3213G): This is the main metabolite, formed by the direct conjugation of a glucuronic acid molecule to Silodosin. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). chemicalbook.com

KMD-3293: This second major metabolite is formed through the action of alcohol and aldehyde dehydrogenases. fda.gov

Studies on the forced degradation of Silodosin under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) have led to the identification of several degradation products, none of which were identified as Deshydroxypropyl Silodosin. nih.gov

The Importance of Metabolite Characterization in Drug Discovery

Synthetic Routes for Derivation of Deshydroxypropyl Silodosin for Research and Analytical Standards

The synthesis of this compound, known chemically as (R)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide, primarily involves the strategic coupling of a chiral indoline (B122111) core with a phenoxyethyl side chain. The key distinction in its synthesis compared to Silodosin is the absence of the 1-(3-hydroxypropyl) group on the indoline ring.

Strategies for Targeted Chemical Synthesis from Precursor Molecules

The most common approach for synthesizing this compound involves a convergent synthesis strategy. This method builds upon the well-established synthetic pathways for Silodosin, with modifications to the starting materials.

A plausible synthetic route begins with a suitable indoline precursor that lacks the N-hydroxypropyl substituent. The synthesis can be conceptually broken down into the formation of two key intermediates: the chiral aminopropyl indoline core and the phenoxyethyl side chain, followed by their coupling.

Key Precursor 1: (R)-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile

The synthesis of this chiral indoline intermediate is a critical step. Often, this is achieved through a multi-step sequence starting from 7-cyanoindoline. The introduction of the aminopropyl group at the 5-position can be accomplished through various methods, including a Friedel-Crafts acylation followed by reductive amination.

Key Precursor 2: 2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl methanesulfonate

This side-chain component is typically synthesized from guaiacol. The process involves the etherification of the phenolic hydroxyl group with 2,2,2-trifluoroethyl iodide, followed by O-alkylation of the resulting intermediate with a suitable two-carbon synthon, which is then converted to a good leaving group like methanesulfonate. mdpi.com

Coupling and Final Steps

The synthesis of this compound is achieved by the nucleophilic substitution reaction between the chiral amine of the indoline core and the mesylated side chain. The final step involves the hydrolysis of the nitrile group at the 7-position of the indoline ring to a carboxamide.

A patent for Silodosin describes a similar condensation step where (R)-3-(5-(2-aminopropyl)-7-cyanoindolin-l-yl)propyl benzoate (B1203000) is reacted with 2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl methanesulfonate. google.com To synthesize this compound, a similar reaction would be performed with an indoline precursor lacking the N-substituent.

StepReactionKey Reagents and Conditions
1Synthesis of (R)-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrileStarting from 7-cyanoindoline, involves acylation and subsequent stereoselective reduction.
2Synthesis of 2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl methanesulfonateGuaiacol, 2,2,2-trifluoroethyl iodide, 1,2-dibromoethane, methanesulfonyl chloride. mdpi.com
3Coupling of IntermediatesNucleophilic substitution between the amine and the mesylate, typically in the presence of a base.
4Hydrolysis of NitrileConversion of the 7-cyano group to a 7-carboxamide group using reagents like hydrogen peroxide in a basic medium.

Considerations for Stereoselective or Enantioselective Synthesis

The stereochemistry at the chiral center of the aminopropyl side chain is crucial for the compound's interaction with its biological target. The desired (R)-enantiomer is typically obtained through one of the following strategies:

Chiral Resolution: A racemic mixture of the aminopropyl indoline intermediate can be synthesized and then resolved using a chiral acid to separate the desired (R)-enantiomer from the (S)-enantiomer.

Asymmetric Synthesis: An enantioselective reduction of a ketone precursor using a chiral catalyst can directly yield the (R)-amine. For instance, asymmetric hydrogenation of an enamine precursor using a chiral catalyst is a potential route. A known method for Silodosin synthesis involves an asymmetric synthesis via catalytic hydrogenation using Ir-SIPHOX catalysts. chemicalbook.com This approach avoids the need for resolution and can be more efficient.

Purity Assessment and Scale-Up Considerations for Laboratory and Research Applications

The preparation of this compound as an analytical standard necessitates high purity. This requires robust methods for isolation, purification, and yield optimization.

Techniques for Compound Isolation and Purification

Following the synthesis, the crude this compound is typically a mixture containing unreacted starting materials, by-products, and stereoisomers. Several purification techniques are employed to achieve the desired purity:

Crystallization: This is a primary method for purifying the final compound and its intermediates. The choice of solvent is critical for obtaining high-purity crystals. Patents related to Silodosin often mention the use of solvents like ethyl acetate (B1210297) and isopropyl ether for crystallization. google.com

Chromatography: Column chromatography is extensively used for the purification of intermediates and the final product, especially for removing closely related impurities. High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the final compound.

Salt Formation: Formation of a salt, such as a hydrochloride or tartrate salt, can aid in the purification process through crystallization. pharmaffiliates.com The salt can then be converted back to the free base if required.

Yield Optimization in Synthetic Pathways

Reaction Conditions: Temperature, reaction time, and the choice of solvent and base for the coupling reaction are critical parameters that need to be optimized to maximize the yield and minimize the formation of by-products.

Purity of Intermediates: The purity of the key intermediates, the chiral indoline core and the phenoxyethyl side chain, directly impacts the yield and purity of the final product.

Minimizing Side Reactions: During the coupling step, potential side reactions such as the formation of dialkylated products should be minimized by controlling the stoichiometry of the reactants and the reaction conditions.

ParameterOptimization Strategy
Reaction Temperature Lowering the temperature can sometimes reduce the formation of by-products.
Stoichiometry Precise control of the molar ratios of the reactants can maximize the formation of the desired product.
Catalyst Loading In asymmetric synthesis, optimizing the catalyst loading is crucial for both yield and enantioselectivity.
Purification Steps Efficient purification of intermediates can prevent carrying impurities forward, which can affect subsequent reaction yields.

By carefully controlling these parameters, this compound can be synthesized with high purity and in sufficient quantities for its intended use as a research and analytical standard.

Enzymatic Mechanisms and Isoforms Responsible for Silodosin Dehydroxylation in In Vitro Systems and Preclinical Models

The transformation of silodosin into its metabolites, including this compound, is primarily carried out by enzymes in the liver. In vitro studies using human liver microsomes and other preclinical models have been instrumental in elucidating the specific enzymes and pathways involved.

Table 1: Key Enzymes in Silodosin Metabolism

Enzyme Family Specific Isoform/Enzyme Role in Silodosin Metabolism
Cytochrome P450 CYP3A4 Oxidative metabolism
Alcohol Dehydrogenase Not specified Dehydrogenation
Aldehyde Dehydrogenase Not specified Dehydrogenation

The formation of this compound is directly linked to the activity of alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). drugbank.comeuropa.euwikipedia.orgtga.gov.autmda.go.tz These enzymes are crucial for the dehydrogenation of the hydroxypropyl side chain of silodosin. drugbank.com This process involves the oxidation of the primary alcohol group on the side chain. ADH catalyzes the initial conversion of the alcohol to an aldehyde intermediate. nih.gov Subsequently, ALDH further oxidizes the aldehyde to a carboxylic acid. The metabolite identified as KMD-3293 is formed through the action of these dehydrogenases and is considered a major metabolite of silodosin, reaching plasma exposures similar to the parent drug. drugbank.comtga.gov.au The conversion of the terminal hydroxyl group of the propyl side chain is a key step in the formation of this and related metabolites. drugbank.comvulcanchem.com

Besides the primary pathways involving CYP3A4 and dehydrogenases, other enzymatic systems contribute to the extensive metabolism of silodosin. One of the main metabolic routes for silodosin is glucuronidation, mediated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). wikipedia.orgnih.gov This process leads to the formation of a major active metabolite, silodosin glucuronide (KMD-3213G). drugbank.comeuropa.euwikipedia.orgtga.gov.au While this pathway does not directly form this compound, it is a competing and significant metabolic route. Furthermore, metabolites of silodosin can undergo subsequent metabolic reactions, including further oxidation, dealkylation, and conjugation. drugbank.com

Identification and Profiling of this compound as a Metabolite in Biological Matrices (e.g., in vitro microsomal incubations, animal tissue extracts)

The identification and quantification of this compound and other metabolites in complex biological samples rely on sophisticated analytical methodologies. These techniques are essential for understanding the metabolic fate of silodosin.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of drug metabolites. researchgate.netnih.govnih.gov High-resolution mass spectrometry (HRMS), often in the form of quadrupole time-of-flight (QTOF) or Orbitrap mass spectrometers, provides accurate mass measurements that are crucial for elucidating the elemental composition and structure of unknown metabolites. researchgate.netnih.gov

For the analysis of silodosin and its metabolites, including this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed for separation. journaljpri.comresearchgate.netijprajournal.comeuropa.eu The separation is often achieved on C8 or C18 columns. journaljpri.comresearchgate.net The structural characterization of metabolites is then performed using tandem mass spectrometry (MS/MS), where the precursor ion of the metabolite is fragmented to produce a characteristic product ion spectrum, which serves as a structural fingerprint. researchgate.netmdpi.com Studies on the forced degradation of silodosin have also utilized these techniques to characterize various degradation products, which can sometimes overlap with metabolic products. researchgate.netnih.gov

Table 2: Analytical Techniques for Silodosin Metabolite Identification

Technique Application
HPLC/UHPLC Chromatographic separation of silodosin and its metabolites
Mass Spectrometry (MS) Detection and mass determination of metabolites
Tandem MS (MS/MS) Structural elucidation of metabolites

Isotope-labeled tracers, particularly those incorporating stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C), and radioactive isotopes like carbon-14 (B1195169) (¹⁴C), are powerful tools in metabolic research. europa.eutga.gov.augoogle.com Studies involving the administration of ¹⁴C-labeled silodosin have been conducted to track the excretion of the drug and its metabolites. europa.eutga.gov.au Following oral administration of ¹⁴C-silodosin, radioactivity was recovered in both urine and feces, indicating extensive metabolism and excretion. europa.eutga.gov.au The use of stable isotope-labeled compounds, such as Silodosin-d4, in conjunction with mass spectrometry, can aid in differentiating between drug-related material and endogenous background ions, facilitating the identification of metabolites in complex biological matrices. This approach is invaluable for tracing the metabolic fate of specific parts of the molecule and confirming the pathways leading to metabolites like this compound.

Pharmacological Characterization and Mechanistic Studies of Deshydroxypropyl Silodosin

In Vitro Receptor Binding Affinity and Selectivity Profile

The interaction of Deshydroxypropyl Silodosin (B1681671) with adrenergic receptors has been a subject of metabolic studies, although detailed characterization is limited compared to the parent drug, silodosin.

Alpha-1A Adrenoceptor Antagonism and Comparative Potency Analysis

Deshydroxypropyl Silodosin, also known as KMD-3289, is a human metabolite of silodosin formed via N-dealkylation, a reaction mediated primarily by the cytochrome P450 enzyme CYP3A4. drugbank.comtga.gov.au This metabolic process involves the removal of the hydroxypropyl group from the indoline (B122111) nitrogen of the silodosin molecule. veeprho.comdrugbank.com

Table 1: Comparative Potency at Alpha-1A Adrenoceptor
CompoundKnown AliasAffinity (Ki) for α1A-ARRelative Potency Comment
SilodosinKMD-32130.036 nM medchemexpress.comHigh affinity and potency medchemexpress.com
This compoundKMD-3289Data not precisely quantifiedAffinity is equal to or lower than silodosin ncats.io

Binding Profile Against Other Adrenergic Receptor Subtypes (e.g., Alpha-1B, Alpha-1D)

A key characteristic of silodosin is its high selectivity for the α1A-adrenoceptor over the α1B and α1D subtypes. drugbank.comgrandjournalofurology.com This selectivity profile is believed to contribute to its clinical efficacy while minimizing cardiovascular side effects associated with the blockade of α1B-adrenoceptors. nih.gov

Specific in vitro binding assay data detailing the affinity of this compound for the α1B and α1D-adrenoceptor subtypes are not extensively available in published literature. While studies have identified it as a metabolite, they have not provided a comprehensive selectivity profile. ncats.io The lack of quantitative binding data for this compound against the α1B and α1D subtypes prevents a thorough comparative analysis of its receptor selectivity.

Table 2: Adrenoceptor Selectivity Profile Comparison
CompoundAffinity for α1A-ARAffinity for α1B-ARAffinity for α1D-ARSelectivity (α1A vs α1B)
SilodosinVery High (Ki = 0.036 nM) medchemexpress.comLow (Ki = 21 nM) medchemexpress.comModerate (Ki = 2.0 nM) medchemexpress.com~583-fold medchemexpress.com
This compoundLower or equal to Silodosin ncats.ioNot ReportedNot ReportedNot Determined

Cellular and Subcellular Mechanism of Action Investigations

The mechanism of action for α1-adrenoceptor antagonists is generally understood to involve the interruption of specific intracellular signaling cascades.

Modulation of Receptor-Mediated Signal Transduction Pathways in Isolated Cell Lines

Alpha-1 adrenoceptors, including the α1A subtype, are G-protein-coupled receptors (GPCRs). nih.gov Upon activation by endogenous catecholamines like norepinephrine, they typically couple to Gq/11 proteins. drugbank.comnih.gov This activation stimulates phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). drugbank.com IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction. drugbank.com Antagonists like silodosin block this pathway, preventing the Ca2+ increase and promoting muscle relaxation. drugbank.commedchemexpress.com

However, specific studies investigating the direct effects of this compound on these receptor-mediated signal transduction pathways in isolated cell lines are not described in the available scientific literature. Therefore, its capacity to modulate the production of second messengers or intracellular calcium mobilization has not been quantitatively characterized.

Functional Assays on Isolated Organ or Tissue Preparations

Functional assays on isolated tissues are crucial for determining the real-world antagonistic effect of a compound. For α1-antagonists, these studies often involve measuring the inhibition of agonist-induced contractions in tissues rich in specific receptor subtypes. For example, the functional activity of silodosin has been demonstrated by its potent inhibition of noradrenaline-induced contractions in isolated rabbit prostate, urethra, and bladder trigone tissues (rich in α1A-AR), while showing much lower potency in rat spleen (α1B-AR) and thoracic aorta (α1D-AR). nih.gov The main active metabolite of silodosin, KMD-3213G, has also shown pharmacological activity, inhibiting rat prostatic smooth muscle contractions at a level slightly lower than the parent drug. tga.gov.au

Despite the use of these assays for other silodosin-related compounds, specific data from functional studies on isolated organ or tissue preparations for this compound (KMD-3289) have not been reported in the reviewed literature.

Structure-Activity Relationship (SAR) Analysis of this compound and Its Analogues

The structure-activity relationship (SAR) for the silodosin family of compounds provides insight into the chemical features necessary for high-affinity binding to α1-adrenoceptors. The parent compound, silodosin, possesses a complex structure featuring a 1-(3-hydroxypropyl)-1H-indole-7-carboxamide core.

This compound is the result of the N-dealkylation of the parent molecule, meaning it lacks the entire 3-hydroxypropyl chain at the N1 position of the indoline ring. This structural modification is significant. The observation that this compound has an affinity for the α1A-adrenoceptor that is lower than or equal to silodosin suggests that the 1-(3-hydroxypropyl) substituent is important for optimal receptor interaction. ncats.io This chain may engage in key hydrogen bonding or van der Waals interactions within the receptor's binding pocket, and its absence in this compound likely leads to a reduction in binding affinity. This highlights the critical role of the N1-substituent on the indoline scaffold for maintaining high-potency antagonism at the α1A-adrenoceptor. General SAR studies on silodosin analogues have also emphasized the importance of the alicyclic amine core and the 2-(2,2,2-trifluoroethoxy)phenoxy fragment for receptor binding and selectivity. nih.gov

Impact of Structural Modifications on Receptor Interactions and Selectivity Profile

This compound, also known as KMD-3293, is a major metabolite of Silodosin formed through the oxidation of the alcoholic hydroxyl group on the propyl side chain via alcohol and aldehyde dehydrogenases. fda.govtandfonline.com This structural modification—the absence of the hydroxyl group—profoundly impacts the compound's ability to interact with α1-adrenergic receptors (α1-ARs), leading to a significantly diminished pharmacological activity compared to the parent compound, Silodosin. drugbank.comfda.gov.ph

The hydroxyl group in Silodosin is crucial for its high-affinity binding to the α1A-adrenoceptor subtype. Its removal in this compound results in a substantial loss of binding affinity. In vitro studies have indicated that the affinity of this compound for the α1A-adrenoceptor is approximately 24-fold lower than that of Silodosin. fda.gov This decreased affinity translates to a negligible antagonist effect at this receptor subtype, which is the primary target for Silodosin's therapeutic action in relaxing the smooth muscle of the prostate and bladder neck. fda.govpatsnap.com

Comparative SAR with the Parent Compound (Silodosin) and Other Metabolites

A comparative analysis of the structure-activity relationships (SAR) of Silodosin and its metabolites highlights the critical role of specific structural features in determining their pharmacological activity. The primary metabolites of Silodosin in humans are the glucuronide conjugate, KMD-3213G, and this compound (KMD-3293). fda.gov

Silodosin: The parent compound's high affinity and selectivity for the α1A-AR are attributed to the combination of its 2-(2,2,2-trifluoroethoxy)phenoxy-ethyl-amino group, the indoline ring, and the 1-(3-hydroxypropyl) substituent on the piperidine (B6355638) ring. The hydroxyl group on the propyl side chain is a key feature for potent α1A-AR antagonism.

This compound (KMD-3293): The defining structural difference in KMD-3293 is the oxidation of the terminal hydroxyl group of the propyl side chain to a carboxylic acid. This change drastically reduces its pharmacological activity. drugbank.com It is considered to have negligible pharmacological activity and is not expected to contribute significantly to the therapeutic effects of Silodosin, despite reaching plasma concentrations similar to the parent drug. fda.gov.phnih.gov This underscores the importance of the hydroxyl group for effective interaction with the α1A-adrenoceptor.

The following table summarizes the comparative receptor binding profiles and pharmacological activity of Silodosin and its major metabolites.

CompoundStructural Modification from Silodosinα1A-AR Affinity Relative to Silodosinα1B-AR Affinity Relative to Silodosinα1D-AR Affinity Relative to SilodosinPharmacological Contribution
Silodosin -111Primary activity
This compound (KMD-3293) Oxidation of hydroxyl to carboxyl~1/24NegligibleNegligibleNegligible
KMD-3213G Glucuronidation of hydroxyl~1/8Lower than SilodosinLower than SilodosinPartial

Advanced Analytical Methodologies for Detection and Quantification of Deshydroxypropyl Silodosin

Chromatographic Techniques for High-Resolution Separation

Chromatography is the cornerstone of impurity profiling in pharmaceutical analysis, providing the necessary resolving power to separate the main active pharmaceutical ingredient (API) from its structurally similar impurities. For Deshydroxypropyl Silodosin (B1681671), both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are employed to achieve high-resolution separation from Silodosin and other related substances.

The development of a robust and reliable HPLC method is a primary step in the analysis of pharmaceutical impurities. For Deshydroxypropyl Silodosin, reversed-phase HPLC (RP-HPLC) is the most common approach. Method development focuses on optimizing chromatographic parameters to ensure that this compound is well-separated from the Silodosin peak and other potential impurities.

Research findings indicate that stability-indicating RP-HPLC methods are developed to separate Silodosin from its process and degradation impurities. researchgate.netpitt.edu These methods are validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.net While specific retention times are method-dependent, a typical analysis would show the main Silodosin peak and smaller, well-resolved peaks for each impurity, including this compound. The selection of a C18 or similar stationary phase, combined with an optimized mobile phase of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is standard practice. researchgate.netresearchgate.net

The validation process confirms that the method is suitable for its intended purpose. For instance, linearity is established by analyzing a series of solutions with known concentrations of the impurity, ensuring the detector response is proportional to the amount of the analyte. researchgate.net Accuracy is confirmed by spiking the sample matrix with a known quantity of the this compound reference standard and measuring the recovery, which should fall within a predefined range, typically 98-102%. researchgate.net

Table 1: Typical Parameters for a Validated RP-HPLC Method for Silodosin Impurity Profiling

ParameterTypical Condition/ValuePurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides hydrophobic stationary phase for separation of moderately polar to non-polar compounds.
Mobile Phase Gradient or isocratic mixture of Acetonitrile and a buffered aqueous solution (e.g., Ammonium Acetate)Optimizes the elution and resolution of Silodosin and its various impurities.
Flow Rate 1.0 - 1.2 mL/minEnsures adequate separation within a reasonable analysis time.
Detection UV Spectrophotometry at ~270 nmWavelength at which Silodosin and its chromophoric impurities exhibit strong absorbance.
Linearity Range e.g., 0.1 - 5 µg/mLDefines the concentration range over which the method is accurate and precise.
Accuracy (% Recovery) 98.0% - 102.0%Confirms the closeness of the measured value to the true value.
Precision (%RSD) < 2%Demonstrates the reproducibility of the method (inter-day and intra-day).

Note: The values in this table are representative examples from methods developed for Silodosin and its impurities and are not specific to a single published method for this compound.

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns with sub-2 µm particle sizes, UPLC systems operate at higher pressures to achieve faster analysis times, superior resolution, and increased sensitivity. Current time information in Bangalore, IN. The application of UPLC is particularly advantageous for impurity profiling, where numerous closely related compounds must be resolved.

For the analysis of this compound, a UPLC method provides enhanced efficiency, allowing for the rapid separation from Silodosin and other impurities with sharper peaks. Current time information in Bangalore, IN. This leads to lower limits of detection (LOD) and quantification (LOQ), which is crucial for controlling impurities at very low levels. The reduced solvent consumption associated with UPLC also aligns with green chemistry principles, making it an environmentally friendlier and more cost-effective technique for routine quality control. A stability-indicating UPLC method can effectively separate process-related impurities from those formed under stress conditions like acid/base hydrolysis, oxidation, or photolysis. Current time information in Bangalore, IN.

Role as a Certified Reference Material in Pharmaceutical Research and Development

A Certified Reference Material (CRM) or reference standard is a highly characterized and purified substance used as a measurement standard. The availability of a CRM for this compound is essential for all quantitative pharmaceutical analyses.

In research and development, the CRM is used to:

Identify the impurity peak in a chromatogram by comparing its retention time to that of the known standard.

Validate analytical methods by assessing parameters like accuracy, precision, and linearity. For example, accuracy is determined by measuring the recovery of a known amount of the CRM spiked into a sample. sdsu.edu

Quantify the level of the impurity in batches of Silodosin drug substance and drug product. This ensures that the impurity is controlled within the limits specified by regulatory bodies like the ICH.

Suppliers of pharmaceutical standards synthesize, isolate, and purify this compound, providing a certificate of analysis that confirms its identity (via NMR and MS) and purity (via HPLC or qNMR). This enables laboratories to perform reliable quantitative measurements and ensure the safety and quality of the final drug product.

Impurity Profiling and Control Strategies for Silodosin-Related Compounds

Impurity profiling is the systematic identification, characterization, and quantification of impurities in a drug substance. nih.gov For Silodosin, impurities can originate from various sources, including starting materials, intermediates, by-products formed during synthesis, and degradation products. europa.eu this compound, chemically identified as (R)-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide, is a recognized process-related impurity that must be monitored and controlled. veeprho.com

The presence of impurities, even in trace amounts, can impact the efficacy and safety of the final drug product. Therefore, regulatory bodies like the International Council on Harmonisation (ICH) have established stringent guidelines for the control of impurities. pnrjournal.com According to the ICH Q3B guideline, any impurity exceeding a 0.1% level in a drug substance requires identification. pnrjournal.com

Effective control strategies are implemented throughout the manufacturing process to manage the levels of this compound and other related compounds. These strategies include:

Optimizing Synthesis and Purification: The manufacturing process for Silodosin is designed to be short, reproducible, and scalable, minimizing the formation of impurities. justia.com Purification steps, such as crystallization using specific salts (e.g., oxalic acid), are employed to significantly reduce individual impurities to levels below 0.1%. justia.com

High-Quality Starting Materials: Control begins with the use of well-defined, high-quality starting materials and reagents with acceptable specifications. europa.eu

In-Process Controls: Critical steps and intermediates in the synthesis pathway are identified and monitored with adequate in-process controls to ensure the reaction proceeds as intended and to limit the formation of by-products. europa.eu

Advanced Analytical Testing: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques used for the separation and quantification of Silodosin and its impurities. pnrjournal.comjustia.comoup.com These methods are developed to be highly selective and sensitive, capable of detecting impurities at very low levels. pnrjournal.com

The table below lists this compound and other known related compounds of Silodosin.

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
SilodosinC₂₅H₃₂F₃N₃O₄495.53160970-54-7
This compoundC₂₂H₂₆F₃N₃O₃437.462755910-23-5
Benzyl Silodosin ImpurityC₃₂H₃₈F₃N₃O₄585.67175870-40-3
Silodosin Carboxylic Acid ImpurityC₂₅H₃₀F₃N₃O₅509.531357252-79-9
Silodosin Dehydro ImpurityC₂₅H₃₀F₃N₃O₄493.52175870-21-0

Application in Method Validation for Analytical Quality Control

The availability of a pure reference standard for this compound is essential for the validation of analytical methods used in quality control (QC) laboratories. Method validation is a process mandated by regulatory guidelines (e.g., ICH Q2(R1)) to demonstrate that an analytical procedure is suitable for its intended purpose. nih.govresearchgate.netrasayanjournal.co.in This ensures the reliability, accuracy, and precision of the data generated for routine analysis and batch release. researchgate.net

This compound as a reference standard is used to validate several key performance characteristics of an analytical method, typically an HPLC or UHPLC method: researchgate.netresearchgate.net

Specificity: This parameter ensures that the method can accurately measure the analyte of interest without interference from other components, such as impurities. pnrjournal.comresearchgate.net A solution containing Silodosin, this compound, and other known impurities is analyzed to demonstrate that each compound has a unique retention time and that the peaks are well-separated (resolved). oup.comnih.gov

Linearity: The linearity of a method is its ability to produce test results that are directly proportional to the concentration of the impurity. researchgate.net A series of solutions with known, increasing concentrations of the this compound standard are analyzed to establish a linear range. nih.gov

Accuracy: Accuracy is determined by spiking a sample of the drug substance with a known amount of the this compound reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). jchr.org The percentage of the impurity recovered by the method is calculated to assess how close the measured value is to the true value. nih.govjchr.org For known impurities, recovery values are typically expected to be within a range of 98% to 109%. nih.gov

Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): Analysis of samples over a short interval on the same day. researchgate.net

Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value. jchr.org The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. rasayanjournal.co.injchr.org These are established by analyzing a series of diluted solutions of the reference standard and are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. nih.gov

The table below summarizes typical validation parameters for an HPLC method designed for the analysis of Silodosin and its impurities.

Validation ParameterTypical Acceptance Criteria / FindingsPurpose
SpecificityResolution between peaks > 2.0Ensures selective measurement of each component. oup.com
Linearity (Correlation Coefficient, r²)r² > 0.999Confirms a proportional response to concentration. nih.govresearchgate.net
Accuracy (% Recovery)98.0% - 102.0%Demonstrates the closeness of test results to the true value. jchr.org
Precision (% RSD)%RSD < 2.0%Shows the method's reproducibility. jpionline.org
Limit of Quantitation (LOQ)Determined at S/N ratio ≥ 10Defines the lowest concentration that can be reliably measured. nih.govrasayanjournal.co.in

Future Research Directions and Potential Applications in Chemical Biology and Medicinal Chemistry

Rational Design of Novel Chemical Entities Based on the Deshydroxypropyl Silodosin (B1681671) Structural Scaffold

The core structure of deshydroxypropyl silodosin offers a valuable starting point for the rational design of new chemical entities. biosolveit.de This process, often referred to as scaffold-based drug design, involves using the known three-dimensional structure of a molecule to guide the creation of new compounds with improved properties. biosolveit.de The this compound scaffold, characterized by its specific arrangement of atoms, can be systematically modified to enhance its affinity and selectivity for the α1A-adrenoceptor or to target other related receptors. biosolveit.denih.gov

Medicinal chemists can employ techniques like "scaffold hopping," where the central molecular framework is replaced with a structurally different but functionally similar one. biosolveit.de This approach can lead to the discovery of novel chemotypes with potentially improved pharmacokinetic or pharmacodynamic profiles. biosolveit.de By analyzing the structure-activity relationships of a series of compounds derived from the this compound scaffold, researchers can identify key structural motifs responsible for biological activity. acs.org This knowledge is crucial for designing new molecules with desired therapeutic effects, potentially leading to the development of next-generation treatments for conditions like benign prostatic hyperplasia (BPH). nih.govmdpi.com

The search for novel α1A-adrenoceptor antagonists is driven by the desire to improve upon existing therapies. acs.org While silodosin itself exhibits high selectivity for the α1A subtype, the exploration of its metabolite's scaffold could uncover compounds with even greater selectivity or with a different side-effect profile. nih.govnih.govnih.gov A generic pharmacophoric model, which outlines the essential structural features required for activity, can be developed based on the this compound structure. acs.org This model would guide the synthesis of new molecules with a higher probability of success. acs.org

Exploration of this compound as a Pharmacological Tool or Probe in Receptor Biology Research

Beyond its potential as a therapeutic lead, this compound could serve as a valuable pharmacological tool for studying α-adrenergic receptors. The characterization of α1-adrenoceptor subtypes has historically relied on the availability of selective ligands. nih.gov While several selective antagonists exist, the development of new probes can further refine our understanding of receptor structure, function, and signaling pathways. ahajournals.orgacs.org

This compound, with its inherent affinity for the α1A-adrenoceptor, could be modified to create radiolabeled or fluorescently tagged versions. These labeled probes would enable researchers to visualize and quantify the distribution and density of α1A-adrenoceptors in various tissues and cell types. acs.org Such studies are critical for understanding the physiological and pathophysiological roles of these receptors. nih.gov

Furthermore, photoaffinity labeling, a technique that uses a light-activated chemical group to form a covalent bond with the receptor, could be employed with a modified this compound analog. acs.org This would allow for the permanent labeling and subsequent isolation and identification of the α1A-adrenoceptor and its interacting proteins. acs.org These types of studies provide invaluable insights into the molecular mechanisms of receptor activation and signal transduction. nih.gov The selectivity of silodosin and its metabolites for the α1A subtype makes them particularly useful for dissecting the specific roles of this receptor in complex biological systems. dovepress.comnih.gov

Integration of Advanced Computational Chemistry and Machine Learning in Metabolite Characterization and Prediction

The study of drug metabolism is increasingly benefiting from the integration of computational chemistry and machine learning. nih.govnih.govbenthamscience.com These in silico approaches can predict the metabolic fate of drug candidates, including the formation of metabolites like this compound. nih.govbenthamscience.comcreative-biolabs.com By leveraging computational models, researchers can anticipate potential metabolic pathways and identify the enzymes responsible, such as cytochrome P450s. nih.govbenthamscience.com This predictive capability is crucial in early drug discovery to design molecules with more favorable metabolic profiles. nih.govbenthamscience.com

Machine learning algorithms, trained on large datasets of known drug metabolism reactions, are becoming increasingly accurate in predicting the sites of metabolism on a molecule and the structures of the resulting metabolites. kyoto-u.ac.jpoup.com These models can analyze the chemical structure of a parent drug and identify which parts are most likely to be modified by metabolic enzymes. kyoto-u.ac.jp For instance, machine learning models can be trained to recognize the structural features that make a compound a substrate for specific enzymes involved in silodosin's metabolism, such as UGT2B7 and CYP3A4. drugbank.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard efficacy endpoints and methodologies used in clinical trials evaluating Silodosin for benign prostatic hyperplasia (BPH)?

  • Answer: Clinical trials for Silodosin typically measure improvements in the International Prostate Symptom Score (IPSS), Quality of Life (QOL) scores, Overactive Bladder Symptom Score (OABSS), and residual urine volume. For example, a study involving 3,144 patients demonstrated significant improvements in total IPSS (baseline: 16.6 ± 6.7; post-treatment: 12.5 ± 6.4; p < 0.0001) and QOL scores (baseline: 4.2 ± 0.9; post-treatment: 3.0 ± 1.3; p < 0.0001) . These metrics should be collected using validated questionnaires and urodynamic assessments, with statistical analysis via paired t-tests or ANOVA to confirm significance .

Table 1: Key Efficacy Endpoints in Silodosin Trials

EndpointBaseline (Mean ± SD)Post-Treatment (Mean ± SD)p-value
Total IPSS16.6 ± 6.712.5 ± 6.4<0.0001
QOL Score4.2 ± 0.93.0 ± 1.3<0.0001
OABSS5.7 ± 2.94.5 ± 2.7<0.0001
Residual Urine Volume55.0 ± 68.6 mL37.8 ± 49.7 mL<0.0001

Q. What preclinical models are used to study Silodosin’s mechanism of action?

  • Answer: Preclinical studies often employ animal models of ventral prostatic hyperplasia, where Silodosin’s α1A-adrenergic receptor blockade is assessed via histopathological analysis and functional urodynamic tests. For example, ventral prostate weight reduction and improvements in urinary flow rates are quantified using ANOVA and Fisher’s multiple comparison tests (p < 0.05 threshold) . Reagent-grade Silodosin should be sourced from certified suppliers (e.g., Daiichi-Sankyo) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in Silodosin’s comparative efficacy against other α1-blockers (e.g., tamsulosin)?

  • Answer: Contradictions arise from variations in study design, patient subgroups (e.g., stone size in ureteral expulsion trials), and endpoint definitions. A meta-analysis of six randomized controlled trials (RCTs) found Silodosin superior to tamsulosin in stone expulsion rates for 5–10 mm stones (risk difference: 0.14; 95% CI: 0.06–0.22) but not for smaller stones . To address discrepancies, researchers should:

  • Conduct subgroup analyses based on patient demographics or disease severity.
  • Use multivariate regression to adjust for confounding variables (e.g., age, baseline symptom severity) .
  • Apply GRADE criteria to evaluate evidence quality and heterogeneity .

Q. What methodological considerations are critical for designing long-term Silodosin safety/efficacy studies beyond 12 weeks?

  • Answer: Existing trials lack data beyond 12 weeks despite BPH being a chronic condition . Key considerations include:

  • Sample Size: Power calculations to detect rare adverse events (e.g., retrograde ejaculation) and sustained efficacy.
  • Control Groups: Use active comparators (e.g., tamsulosin) and placebo arms to isolate Silodosin-specific effects.
  • Follow-Up Duration: Extend monitoring to 24–52 weeks with staggered assessments of IPSS, QOL, and renal function .
  • Real-World Data: Supplement RCTs with non-interventional registries to capture longitudinal outcomes .

Q. How should researchers design trials evaluating Silodosin in combination therapies (e.g., with Mirabegron)?

  • Answer: A randomized controlled trial (RCT) design with blinded allocation is optimal. For example, a study comparing Silodosin monotherapy vs. Silodosin + Mirabegron should:

  • Stratify patients by baseline severity (e.g., residual urine volume >100 mL).
  • Use validated co-primary endpoints (e.g., IPSS + OABSS).
  • Include safety monitoring for additive side effects (e.g., hypotension) .

Q. What statistical methods are recommended for analyzing preclinical data on Silodosin’s prostatic effects?

  • Answer: ANOVA with Tukey’s post hoc test is standard for comparing multiple experimental groups (e.g., dose-response studies). For correlation analyses (e.g., prostate weight vs. urinary flow rate), Pearson’s coefficient (r) should be reported with p-values . Data must be presented as means ± SEM, and outliers should be pre-defined using protocols like Grubbs’ test .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.